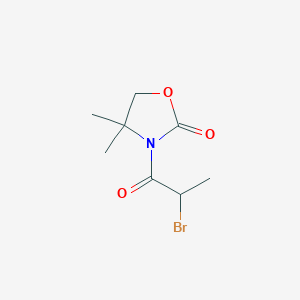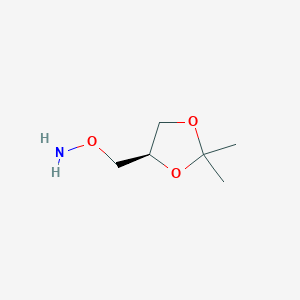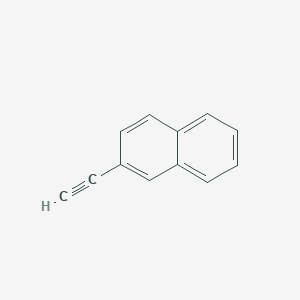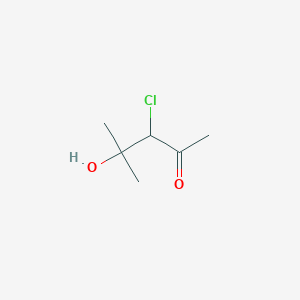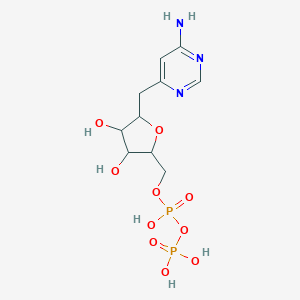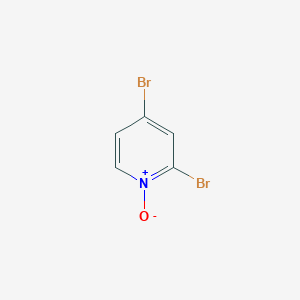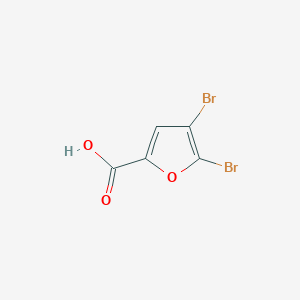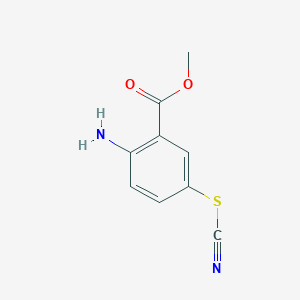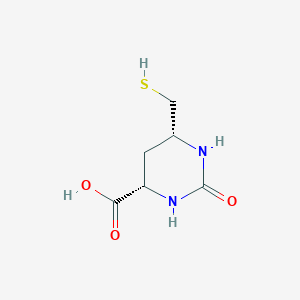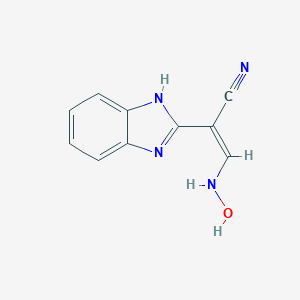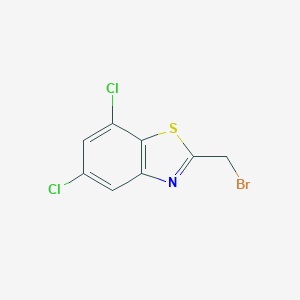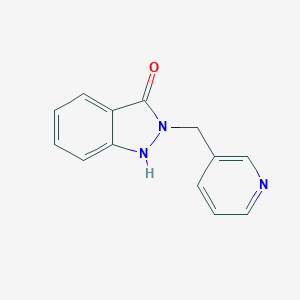
2-(3-Pyridylmethyl)indazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Pyridylmethyl)indazolinone is a chemical compound that belongs to the class of indazolinone derivatives. It has a pyridine ring and an indazole ring fused together, which gives it unique properties that make it suitable for various scientific research applications.
Mécanisme D'action
The mechanism of action of 2-(3-Pyridylmethyl)indazolinone is complex and not fully understood. It is known to inhibit the activity of various enzymes and proteins involved in inflammation, cancer, and viral replication. It has also been found to modulate the activity of various neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. It has also been found to induce apoptosis in cancer cells and inhibit viral replication. In addition, it has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(3-Pyridylmethyl)indazolinone is its versatility in scientific research applications. It can be used in various assays and techniques, such as cell culture, Western blotting, and fluorescence microscopy. However, one of the limitations of this compound is its moderate to high toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-(3-Pyridylmethyl)indazolinone. One direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of its potential use in the treatment of other diseases, such as autoimmune disorders and infectious diseases. Additionally, the development of novel derivatives of this compound may lead to the discovery of new compounds with improved properties and efficacy.
Méthodes De Synthèse
The synthesis method of 2-(3-Pyridylmethyl)indazolinone involves the reaction of 3-(2-bromoethyl)pyridine with 2-aminobenzonitrile in the presence of a palladium catalyst. The reaction proceeds via a Suzuki coupling reaction, which results in the formation of the desired product. The yield of this reaction is moderate to high, depending on the reaction conditions.
Applications De Recherche Scientifique
2-(3-Pyridylmethyl)indazolinone has been extensively studied for its various scientific research applications. It has been found to have potent anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, it has been used as a fluorescent probe for the detection of various biomolecules in biological systems.
Propriétés
Numéro CAS |
120273-58-7 |
|---|---|
Formule moléculaire |
C13H11N3O |
Poids moléculaire |
225.25 g/mol |
Nom IUPAC |
2-(pyridin-3-ylmethyl)-1H-indazol-3-one |
InChI |
InChI=1S/C13H11N3O/c17-13-11-5-1-2-6-12(11)15-16(13)9-10-4-3-7-14-8-10/h1-8,15H,9H2 |
Clé InChI |
SKZAIZCDZYPCRF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(N2)CC3=CN=CC=C3 |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(N2)CC3=CN=CC=C3 |
Autres numéros CAS |
120273-58-7 |
Synonymes |
2-(3-pyridylmethyl)indazolinone ICI 207968 ICI-207968 ICI207968 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



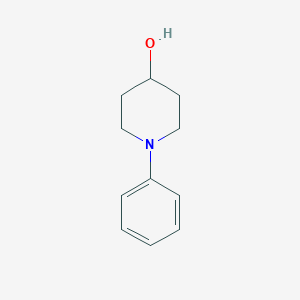
![8-Methyl-8-azabicyclo[3.2.1]octa-2,6-diene](/img/structure/B39642.png)
